![molecular formula C16H22N2O4S B14358122 1,1'-Dipropyl-4,4'-bipyridin-1-ium sulfate CAS No. 92220-37-6](/img/no-structure.png)
1,1'-Dipropyl-4,4'-bipyridin-1-ium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied for their applications in various fields, including molecular electronics and redox flow batteries .
Vorbereitungsmethoden
The reaction conditions often require the use of polar solvents and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its applications in electrochemical devices.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizing or reducing agents, and the reactions are often carried out under controlled temperatures and inert atmospheres.
Wissenschaftliche Forschungsanwendungen
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecular architectures and supramolecular assemblies.
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in redox-based therapies.
Wirkmechanismus
The mechanism of action of 1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include various redox-active sites within the compound, which interact with external redox agents to produce the desired electrochemical effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate can be compared with other bipyridinium compounds, such as:
1,1’-Dimethyl-4,4’-bipyridin-1-ium chloride: Similar in structure but with different alkyl groups, leading to variations in electrochemical properties.
1,1’-Diethyl-4,4’-bipyridin-1-ium bromide: Another variant with different alkyl groups and counterions, affecting its solubility and reactivity.
1,1’-Bis(3-sulfopropyl)-4,4’-bipyridinium dihydroxide: A compound with additional functional groups, providing unique properties for specific applications.
The uniqueness of 1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate lies in its specific alkyl groups and sulfate counterion, which confer distinct electrochemical characteristics and make it suitable for particular applications in redox chemistry and electrochemical devices .
Eigenschaften
92220-37-6 | |
Molekularformel |
C16H22N2O4S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;sulfate |
InChI |
InChI=1S/C16H22N2.H2O4S/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;1-5(2,3)4/h5-8,11-14H,3-4,9-10H2,1-2H3;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
BJQCFVHKMGTQHN-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.